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Compound of Interest

Compound Name: Rupintrivir-d7

Cat. No.: B15560183 Get Quote

Disclaimer: This technical guide focuses on the in vitro safety and toxicity profile of Rupintrivir.

As of the latest literature review, no specific safety and toxicity data for the deuterated form,

Rupintrivir-d7, is publicly available. The information presented herein is based on studies

conducted on Rupintrivir and is provided as a reference for researchers, scientists, and drug

development professionals. The metabolic and toxicological properties of Rupintrivir-d7 may

differ from its non-deuterated counterpart.

Introduction
Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the human rhinovirus (HRV)

3C protease, an enzyme essential for viral replication.[1][2] It has demonstrated broad-

spectrum in vitro activity against a wide range of HRV serotypes and other picornaviruses.[3][4]

[5] This guide provides a comprehensive overview of the in vitro safety and toxicity profile of

Rupintrivir, summarizing key quantitative data and detailing the experimental protocols used in

its assessment.

Quantitative Toxicity Data
The in vitro toxicity of Rupintrivir has been evaluated in various cell lines. The following table

summarizes the available quantitative data on its cytotoxic effects. The selectivity index (SI), a

crucial parameter for evaluating the therapeutic potential of an antiviral compound, is

calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective

concentration (EC50). A higher SI value indicates a more favorable safety profile.
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Compoun
d

Cell Line
Assay
Type

CC50
(µM)

EC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Rupintrivir
Not

Specified

Not

Specified

> 100

µg/mL

(~167 µM)

14.1 µg/mL

(~23.6 µM)
> 7 [5]

Rupintrivir
H1-HeLa,

MRC-5

Cell

Protection

Assay

Not

Reported

Mean:

0.023

Not

Reported
[2][3]

Rupintrivir RAW 264.7 MTS Assay > 200
Not

Applicable

Not

Applicable
[6]

Note: The conversion from µg/mL to µM for Rupintrivir is based on its molar mass of 598.67

g/mol .

Experimental Protocols
This section details the methodologies for the key in vitro safety and toxicity assays cited in the

literature for Rupintrivir and related compounds.

Cytotoxicity Assay
The assessment of cytotoxicity is crucial to ensure that the observed antiviral activity is not a

result of the compound's toxicity to the host cells.

Protocol: Cell Viability Assay (Formazan-based)

Cell Seeding: Host cells (e.g., H1-HeLa, MRC-5) are seeded into 96-well microtiter plates at

a predetermined density and allowed to adhere overnight.

Compound Treatment: Serial dilutions of Rupintrivir are prepared in cell culture medium and

added to the wells containing the cells. Control wells with vehicle (e.g., DMSO) and

untreated cells are included.
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Incubation: The plates are incubated for a period that mirrors the duration of the antiviral

assay (typically 3-5 days) at 37°C in a humidified CO2 incubator.

Viability Assessment: A solution of a tetrazolium salt, such as MTS [3-(4,5-dimethylthiazol-2-

yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] or XTT (2,3-bis-(2-

methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added to each well.[2][6]

Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

Data Acquisition: The absorbance of the formazan product is measured using a microplate

spectrophotometer at an appropriate wavelength (e.g., 490 nm).

Data Analysis: The 50% cytotoxic concentration (CC50), defined as the concentration of the

compound that reduces cell viability by 50% compared to untreated controls, is calculated

from the dose-response curve.[4]

Genotoxicity Assays
Genotoxicity assays are performed to assess the potential of a compound to induce genetic

damage. For compounds related to Rupintrivir, the following in vitro genotoxicity studies were

conducted as part of a nonclinical safety program.[4]

The Ames test is a widely used method to evaluate the mutagenic potential of chemical

compounds.

Protocol: Ames Test

Bacterial Strains: A set of specific strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are

auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and are

designed to detect different types of mutations.

Metabolic Activation: The assay is performed both in the absence and presence of a

mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic

metabolic processes in mammals.

Exposure: The test compound at various concentrations (e.g., up to 500 μ g/plate ) is mixed

with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.[4] This
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mixture is then plated on a minimal agar medium lacking the specific amino acid.

Incubation: The plates are incubated for 48-72 hours at 37°C.

Scoring and Data Analysis: The number of revertant colonies (colonies that have regained

the ability to synthesize the required amino acid) is counted. A compound is considered

mutagenic if it induces a dose-dependent increase in the number of revertant colonies

compared to the negative control.

This assay identifies agents that cause structural damage to chromosomes in cultured

mammalian cells.

Protocol: Chromosomal Aberration Test in Human Lymphocytes

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide in culture using a

mitogen (e.g., phytohemagglutinin).

Compound Exposure: The cultured lymphocytes are exposed to various concentrations of

the test compound (e.g., up to 1,500 μg/ml) for a short period (e.g., 3-4 hours) in the

presence and absence of an S9 metabolic activation system, followed by a recovery period,

or for a longer continuous period (e.g., 24 hours) without S9.[4]

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells

in the metaphase stage of mitosis.

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and

fixed. The fixed cells are then dropped onto microscope slides.

Chromosome Analysis: The chromosomes are stained, and metaphase spreads are

analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions,

translocations) and numerical abnormalities.

Data Analysis: The frequency of aberrant cells and the number and type of aberrations per

cell are determined for each concentration and compared to negative and positive controls.

Visualizations
Experimental Workflows
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Preparation

Incubation

Analysis

Seed host cells in 96-well plate

Add serial dilutions of Rupintrivir

Incubate for 3-5 days

Add MTS/XTT reagent

Measure absorbance (formazan production)

Calculate CC50 value
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Preparation

Plating & Incubation

Analysis

Prepare bacterial tester strains
(S. typhimurium, E. coli)

Mix bacteria, Rupintrivir, and S9 mix (or buffer)
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Count revertant colonies

Analyze for dose-dependent increase
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Cell Culture & Exposure

Harvesting

Analysis

Culture human peripheral blood lymphocytes

Expose cells to Rupintrivir
(with and without S9 mix)

Arrest cells in metaphase (colcemid)

Harvest, treat with hypotonic solution, and fix
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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